3-Methoxy-4-[2-(1-piperidinyl)ethoxy]benzaldehyde hydrochloride
Overview
Description
3-Methoxy-4-[2-(1-piperidinyl)ethoxy]benzaldehyde is a chemical compound with the molecular formula C15H21NO3 . It is a derivative of vanillin .
Molecular Structure Analysis
The InChI code for 3-Methoxy-4-[2-(1-piperidinyl)ethoxy]benzaldehyde is1S/C15H21NO3/c1-18-15-11-13 (12-17)5-6-14 (15)19-10-9-16-7-3-2-4-8-16/h5-6,11-12H,2-4,7-10H2,1H3
. This indicates the specific arrangement of atoms in the molecule. Physical and Chemical Properties Analysis
3-Methoxy-4-[2-(1-piperidinyl)ethoxy]benzaldehyde is a solid at room temperature . It has a molecular weight of 263.34 .Scientific Research Applications
Synthesis and Chemical Applications
- Silver(I) Complexes : This compound has been used in the synthesis of novel silver(I) complexes. These complexes exhibit cytotoxic activity against human tumor cells and have potential applications in cancer research (Silva et al., 2020).
- Copolymerization with Styrene : It has been used in the synthesis of trisubstituted ethylenes for copolymerization with styrene. These copolymers are studied for their thermal stability and potential applications in materials science (Kharas et al., 2018).
- Spectroscopic Studies : The compound has been characterized by various spectroscopic techniques, contributing to our understanding of its chemical structure and properties (Özay et al., 2013).
Material Science Applications
- Nonlinear Optical Properties : This compound has been studied for its potential in nonlinear optical applications, particularly in the development of molecular nonlinear optical crystals (Venkataramanan et al., 1994).
Medicinal Chemistry Applications
- Cytotoxicity Studies : There are studies exploring the cytotoxic effects of related compounds, which can offer insights into potential medicinal applications. For example, research on amorfrutins synthesized from similar compounds has shown promising cytotoxicity against human tumor cell lines (Brandes et al., 2020).
Properties
IUPAC Name |
3-methoxy-4-(2-piperidin-1-ylethoxy)benzaldehyde;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3.ClH/c1-18-15-11-13(12-17)5-6-14(15)19-10-9-16-7-3-2-4-8-16;/h5-6,11-12H,2-4,7-10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFHFFOPQWNYRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCCN2CCCCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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